molecular formula C9H19ClS B14316168 1-Chloro-2-(methylsulfanyl)octane CAS No. 112762-76-2

1-Chloro-2-(methylsulfanyl)octane

Cat. No.: B14316168
CAS No.: 112762-76-2
M. Wt: 194.77 g/mol
InChI Key: VNWHONVAQUKEMD-UHFFFAOYSA-N
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Description

1-Chloro-2-(methylsulfanyl)octane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to an octane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(methylsulfanyl)octane can be synthesized through several methods. One common approach involves the chlorination of 2-(methylsulfanyl)octane. This reaction typically employs chlorine gas (Cl₂) under controlled conditions to ensure selective chlorination at the desired position. The reaction is usually carried out in the presence of a radical initiator, such as ultraviolet light or a peroxide, to facilitate the formation of the chloroalkane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(methylsulfanyl)octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents like water or ethanol.

    Oxidation: Oxidizing agents like H₂O₂ or KMnO₄ in acidic or neutral conditions.

Major Products Formed:

    Substitution: Products such as 2-(methylsulfanyl)octanol or 2-(methylsulfanyl)octylamine.

    Oxidation: Products such as 1-chloro-2-(methylsulfinyl)octane or 1-chloro-2-(methylsulfonyl)octane.

Scientific Research Applications

1-Chloro-2-(methylsulfanyl)octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-chloro-2-(methylsulfanyl)octane involves its reactivity with various nucleophiles and oxidizing agents. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, while the methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones. These reactions are crucial in determining the compound’s behavior and applications in different contexts .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-2-(methylsulfanyl)octane is unique due to the presence of both a chlorine atom and a methylsulfanyl group, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.

Properties

CAS No.

112762-76-2

Molecular Formula

C9H19ClS

Molecular Weight

194.77 g/mol

IUPAC Name

1-chloro-2-methylsulfanyloctane

InChI

InChI=1S/C9H19ClS/c1-3-4-5-6-7-9(8-10)11-2/h9H,3-8H2,1-2H3

InChI Key

VNWHONVAQUKEMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCl)SC

Origin of Product

United States

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